molecular formula C13H15N3O4S B11601683 3,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11601683
M. Wt: 309.34 g/mol
InChI Key: KMJVBMSAHHJZLG-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with methoxy groups and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate thiadiazole derivatives. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction conditions may vary, but generally, the mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the methoxy or thiadiazole moieties, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 3,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It has shown promise in inhibiting the growth of certain bacterial strains and scavenging free radicals .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

  • 3,4-dimethoxy-N-methylbenzamide
  • 3,4-dimethoxy-N-(3-methoxypropyl)benzamide
  • 2,3-dimethoxybenzoic acid derivatives

Uniqueness: Compared to similar compounds, 3,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

3,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H15N3O4S/c1-18-7-11-15-16-13(21-11)14-12(17)8-4-5-9(19-2)10(6-8)20-3/h4-6H,7H2,1-3H3,(H,14,16,17)

InChI Key

KMJVBMSAHHJZLG-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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